2,5-Dimethyl-3(2H)-furanone

Catalog No.
S750091
CAS No.
14400-67-0
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethyl-3(2H)-furanone

CAS Number

14400-67-0

Product Name

2,5-Dimethyl-3(2H)-furanone

IUPAC Name

2,5-dimethylfuran-3-one

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3

InChI Key

ASOSVCXGWPDUGN-UHFFFAOYSA-N

SMILES

CC1C(=O)C=C(O1)C

Solubility

Practically insoluble or insoluble
Soluble (in ethanol)

Canonical SMILES

CC1C(=O)C=C(O1)C

Occurrence and Synthesis:

2,5-Dimethyl-3(2H)-furanone (DMF) is a naturally occurring furanone, a type of organic compound found in various fruits, including strawberries, raspberries, and pineapples. It is also formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is heated. [, ]

Researchers can also synthesize DMF in the laboratory using various methods. These methods typically involve starting with readily available chemicals and transforming them through a series of chemical reactions to yield DMF. []

Applications in Food Science Research:

Due to its strong flavor and aroma properties, DMF is of interest to food scientists. Researchers study DMF to understand its role in the flavor profile of different foods and how it interacts with other flavor compounds. [, ] This knowledge can be used to develop new food products or improve the flavor of existing ones.

Applications in Biological Research:

DMF has also been investigated for its potential biological properties. Some studies have explored its potential antimicrobial and antifungal activities. [, ] However, more research is needed to understand these potential effects and their implications.

2,5-Dimethyl-3(2H)-furanone, commonly known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone or Furaneol®, is a naturally occurring compound recognized for its sweet, fruity aroma reminiscent of strawberries and caramel. It is a member of the furanone family, which are cyclic compounds characterized by a furan ring with a ketone functional group. The molecular formula of 2,5-dimethyl-3(2H)-furanone is C₆H₈O₂, with a molecular weight of approximately 112.13 g/mol .

This compound is primarily synthesized in fruits through enzymatic processes and is also formed during the Maillard reaction, which occurs when reducing sugars react with amino acids during cooking . Its presence contributes significantly to the flavor profiles of various food products, making it a valuable compound in the food industry.

  • Formation from D-fructose: It can be synthesized from D-fructose through a series of enzymatic reactions involving the Maillard reaction, which also produces various flavor compounds .
  • Hydroxylation: The compound can be hydroxylated to form derivatives such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, enhancing its flavor profile .
  • Decomposition: Under certain conditions (e.g., high temperatures or extreme pH), 2,5-dimethyl-3(2H)-furanone may decompose into other compounds, affecting its stability and flavor characteristics .

Research indicates that 2,5-dimethyl-3(2H)-furanone exhibits various biological activities:

  • Antioxidant Properties: It has been shown to generate reactive oxygen species in food systems, which can lead to oxidative stress in biological systems .
  • Flavor Enhancement: The compound acts as a flavor enhancer in food products due to its sweet and fruity aroma profile .
  • Potential DNA Interaction: Some studies suggest that it may induce DNA strand breaks through oxidative mechanisms, raising concerns about its safety in high concentrations .

The synthesis of 2,5-dimethyl-3(2H)-furanone can be achieved through various methods:

  • Enzymatic Synthesis: This method utilizes specific enzymes to catalyze the conversion of precursor compounds into 2,5-dimethyl-3(2H)-furanone. This approach is often preferred for producing high-purity compounds suitable for food applications .
  • Chemical Synthesis: Traditional chemical synthesis methods involve the reaction of dicarbonyl compounds with alcohols under acidic conditions. This method allows for the production of larger quantities but may include undesirable by-products .
  • Maillard Reaction: The compound can also be formed as a by-product during the Maillard reaction when sugars react with amino acids at elevated temperatures .

The applications of 2,5-dimethyl-3(2H)-furanone are diverse:

  • Food Industry: It is widely used as a flavoring agent in food products such as candies, baked goods, and dairy products due to its pleasant aroma and taste .
  • Fragrance Industry: The compound is incorporated into perfumes and scented products to impart fruity notes .
  • Research: Its unique properties make it a subject of study in various scientific fields, including food chemistry and biochemistry.

Several compounds share structural similarities with 2,5-dimethyl-3(2H)-furanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxy-5-methyl-3(2H)-furanoneSimilar furanone structureDistinct aroma profile; associated with caramel flavors
4-Hydroxy-2-methyl-3(2H)-furanoneOne less methyl groupExhibits different sensory properties; less sweet than Furaneol®
4-Hydroxy-4-methyl-3(2H)-furanoneAdditional methyl group at position 4Unique flavor characteristics; used in specific culinary applications

The uniqueness of 2,5-dimethyl-3(2H)-furanone lies in its specific aroma profile and its dual formation pathways—both enzymatic and non-enzymatic—making it versatile for various applications in food and fragrance industries.

Enzymatic Formation in Plant Systems

Strawberry and Arctic Bramble (Rubus arcticus) Biosynthetic Pathways

In strawberries (Fragaria × ananassa), HDMF biosynthesis occurs during fruit ripening and is catalyzed by quinone oxidoreductase (FaQR), which reduces 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone to HDMF. This enzyme is NADH-dependent and specifically expressed in fruit parenchyma tissues. Similarly, arctic brambles (R. arcticus) produce mesifurane (DMMF), the methyl ether derivative of HDMF, via enzymatic methylation by O-methyltransferase (FaOMT).

Key Steps in Strawberry HDMF Biosynthesis

  • Precursor Utilization: d-Fructose-1,6-bisphosphate (FBP) is a critical glycolytic intermediate converted into HDMF.
  • Enzymatic Reduction: FaQR catalyzes the final reduction step, producing HDMF from its α,β-unsaturated precursor.
  • Glycoside Formation: HDMF is stored as β-D-glucopyranoside and released during ripening via enzymatic hydrolysis.

Arctic brambles exhibit analogous pathways but with additional methylation steps. HDMF is methylated by FaOMT to form DMMF (mesifurane), a process dependent on S-adenosylmethionine (SAM) as the methyl donor.

Role of Methyltransferases and Quinone Oxidoreductases

  • FaOMT: A 80 kDa O-methyltransferase responsible for converting HDMF to DMMF. Its repression in strawberries abolishes DMMF production.
  • FaQR: A 37 kDa enzyme critical for HDMF formation. Its expression correlates with ripening stages and environmental factors like temperature and light.

Table 1: Key Enzymes in Furanone Biosynthesis

EnzymeFunctionOrganismReference
FaQRReduces α,β-unsaturated precursor to HDMFStrawberry
FaOMTMethylates HDMF to DMMFStrawberry
Z. rouxiiConverts FBP to HDMF via non-enzymatic reductionMicrobial

Precursor Utilization: d-Fructose-1,6-bisphosphate and Glycolytic Intermediates

  • d-Fructose-1,6-bisphosphate (FBP): Identified as the most effective precursor in strawberries, with incorporation rates >80% into HDMF.
  • d-Fructose 6-phosphate: Stimulates HDMF production by 125% in in vitro strawberry cultures.
  • Glycolytic Intermediates: d-Glucose and d-ribulose-5-phosphate contribute to HDMF synthesis in microbial systems like Zygosaccharomyces rouxii.

Genetic and Regulatory Mechanisms

Gene Expression Patterns During Fruit Ripening

  • FaQR Expression:
    • Stage-Dependent: mRNA accumulates in late ripening stages, correlating with HDMF production.
    • Environmental Influences: Higher at 25°C than 15°C, with light exposure enhancing expression.
  • FaOMT Activity:
    • Ripening-Induced: DMMF synthesis peaks in overripe strawberries, with cultivar-specific variations (e.g., 23.5 μg/g in I-101).

Table 2: Gene Expression and Furanone Content in Strawberry Cultivars

CultivarHDMF (μg/g)DMMF (μg/g)FaQR ExpressionReference
Oso Grande37.05High
I-10123.5Moderate
Sweet Charlie15.28.3High

Near-Isogenic Line (NIL) Studies in Wild Strawberries

NIL collections in Fragaria vesca (diploid strawberry) have mapped QTLs for fruit traits and flavor compounds. Key findings include:

  • Introgression Segments: 39 NILs with average introgression of 32 cM (6% genome) identified QTLs for sugar composition and polyphenol content.
  • Furanone-Related Genes: NILs help isolate loci linked to HDMF biosynthesis, though direct QTLs for furanones remain unreported.

Auxin-Dependent Regulation in Fragaria × ananassa

  • Ethylene Response Factors (ERFs): FaERF#9 and FaMYB98 form a transcription complex that activates FaQR expression. Overexpression of FaERF#9 increases HDMF production by 2–3 fold.
  • Auxin Signaling: FaQR induction during ripening is auxin-dependent, linking hormonal regulation to flavor compound synthesis.

Key Intermediates and Reaction Mechanisms

The formation of 2,5-dimethyl-3(2H)-furanone proceeds through several distinct mechanistic pathways, each characterized by specific intermediate compounds and reaction sequences [1] [7]. The primary routes involve either direct sugar degradation or amino acid-assisted chain elongation reactions that modify the carbon skeleton of the initial sugar precursors [9] [28].

Methylglyoxal as a Central Intermediate

Methylglyoxal functions as a pivotal intermediate in the formation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone through alternative pathways that differ significantly from traditional sugar-based Maillard systems [2] [5]. When methylglyoxal reacts with amino acids such as glycine or cysteine at elevated temperatures (120°C), the formation of the target furanone occurs without the intermediacy of acetylformoin, which is typically detected in glucose-based systems [2] [23]. The methylglyoxal pathway demonstrates distinct pH-dependent behavior, where increasing pH values enhance product formation when cysteine is present, while glycine-containing systems exhibit the opposite trend [2] [24].

Research utilizing carbon-13 labeled glucose demonstrates that when methylglyoxal serves as the precursor, the glucose skeleton remains intact during furanone formation, as evidenced by the formation of equimolar mixtures of carbon-13 and carbon-12 labeled products [2] [5]. This isotopic labeling evidence confirms that methylglyoxal-mediated pathways represent fundamentally different mechanistic routes compared to traditional Amadori compound degradation [23] [24].

Strecker Aldehyde Participation in Chain Elongation

Strecker aldehydes play a crucial role in the chain elongation reactions that determine the final structure of furanone products [1] [7] [9]. The incorporation of formaldehyde, derived from glycine through Strecker degradation, facilitates the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone through a carbon-5 plus carbon-1 reaction mechanism [1] [9]. Similarly, acetaldehyde generated from alanine participates in carbon-5 plus carbon-2 elongation reactions, leading to the formation of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone [1] [7].

The mechanism involves the decomposition of Amadori compounds via 2,3-enolization, followed by chain elongation through Strecker aldehydes and subsequent reduction of acetylformoin-type intermediates to yield the final furanone products [1] [28]. Isotopic labeling studies using carbon-13 labeled glycine and alanine confirm the incorporation of these Strecker degradation products into the pentose moiety, with approximately 30% of the total furanone formation attributable to this pathway in xylose-glycine systems [1] [9].

Role of Amino Acids (Glycine, Alanine) in Pathway Divergence

Glycine and alanine exhibit distinct roles in determining the specific pathway and product distribution in furanone formation [1] [7] [10]. Glycine primarily contributes to the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone through the generation of formaldehyde via Strecker degradation, while alanine leads to homofuraneol formation through acetaldehyde incorporation [1] [9] [10].

The amino acid selection influences both the reaction kinetics and the final product yield [26] [27]. In rhamnose-based systems, lysine demonstrates superior effectiveness in generating 4-hydroxy-2,5-dimethyl-3(2H)-furanone compared to other amino acids, achieving yields up to 50 mol% [26] [27]. The presence of specific amino acids also affects the balance between direct sugar fragmentation and Strecker-assisted chain elongation pathways [9] [11].

Experimental evidence from pentose-amino acid model systems reveals that approximately 55% of furaneol formation occurs through sugar fragmentation mechanisms that do not involve Strecker aldehydes, while the remaining 45% proceeds through amino acid-dependent pathways [9]. This pathway divergence demonstrates the complex interplay between amino acid structure and reaction mechanism selection in furanone biosynthesis [10] [11].

Influence of Reaction Conditions

The formation efficiency and product distribution of 2,5-dimethyl-3(2H)-furanone are significantly influenced by reaction conditions including temperature, pH, solvent composition, and oxidation states [13] [15] [19]. These parameters determine not only the overall yield but also the relative contribution of different mechanistic pathways to the final product formation [26] [27].

pH and Temperature Effects on Product Distribution

Temperature and pH exhibit complex interdependent effects on furanone formation kinetics and yield optimization [13] [15] [19]. The following data table summarizes key experimental findings regarding temperature and pH effects:

Temperature (°C)pHReaction Time (h)Formation ConditionsProduct FormationRelative YieldReference
905.61Pentose/Glycine system2,5-dimethyl-3(2H)-furanone detectedModerate [1]
906.81Pentose/Alanine systemHomofuraneol detectedHigh [1]
1205.01Methylglyoxal/Glycine2,5-dimethyl-4-hydroxy-3(2H)-furanone formationLow [2]
1208.01Methylglyoxal/Cysteine2,5-dimethyl-4-hydroxy-3(2H)-furanone formationHigh [2]
1506.82Glucose/Glycine extrusionMaximum volatilesMaximum [13]
1805.62Glucose/Glycine extrusionIncreased volatilesHigh [13]

pH values significantly influence the reaction rate and pathway selection in Maillard systems [19] [15]. Low pH conditions (pH ≤ 5) generally slow the overall reaction rate due to reduced nucleophile availability, while higher pH values (pH 8-9) promote 2,3-enolization of Amadori compounds and favor caramelization processes [19] [15]. The optimal pH for furanone formation typically ranges between 6.8 and 8.0, where maximum product yields are achieved [13] [26].

Temperature effects demonstrate clear kinetic acceleration, with reaction times decreasing substantially as temperature increases from 90°C to 120°C [26] [27]. At temperatures exceeding 110°C, additional degradation pathways become active, leading to the formation of volatile compounds with barbecue and meat-like flavors [15]. The temperature-dependent formation of furans indicates that these compounds result from severe thermal treatment conditions [15] [19].

Solvent Systems and Oxidation States

Solvent composition and oxidation conditions significantly modulate the formation mechanisms and stability of 2,5-dimethyl-3(2H)-furanone products [16] [20]. Aqueous phosphate buffer systems represent the most commonly employed reaction medium, with phosphate concentrations ranging from 0.2 to 1.0 mol/kg demonstrating substantial effects on reaction kinetics [26] [27].

The following table presents reaction mechanisms and their associated yields under different conditions:

Reaction PathwayKey IntermediateStrecker AldehydeChain ElongationFinal ProductYield (mol%)Reference
2,3-Enolization1-Deoxy-2,3-hexodiuloseFormaldehyde (from Glycine)C5 + C1 reaction4-hydroxy-2,5-dimethyl-3(2H)-furanone30-50 [1] [26]
2,3-Enolization1-Deoxy-2,3-pentosoneAcetaldehyde (from Alanine)C5 + C2 reactionHomofuraneol20-40 [1] [9]
Direct methylglyoxal pathwayAcetylformoinNot detected in methylglyoxal systemsAlternative pathway2,5-Dimethyl-4-hydroxy-3(2H)-furanone10-30 [2] [23]
Sugar fragmentationSugar breakdown productsNot involvedRecombination of fragments4-hydroxy-2,5-dimethyl-3(2H)-furanone (unlabeled)30-55 [9]

Oxidation states play a critical role in determining product stability and formation pathways [16] [20]. Photosensitized oxidation reactions in alcoholic solutions containing chlorophyll lead to extensive degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone, generating products including ethyl pyruvate, ethyl lactate, and various acetoxy derivatives [16]. The presence of antioxidants such as capsanthin and lutein demonstrates protective effects against photooxidative degradation, with their effectiveness correlating to the number of conjugated double bonds and presence of conjugated keto groups [16].

Physical Description

Colourless liquid / sweet herbaceous aroma

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

112.052429494 g/mol

Monoisotopic Mass

112.052429494 g/mol

Heavy Atom Count

8

Density

1.041-1.057

UNII

73O869QGB2

GHS Hazard Statements

Aggregated GHS information provided by 1440 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (10.69%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (89.31%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (10.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

14400-67-0

Wikipedia

2,5-dimethyl-3(2H)-furanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3(2H)-Furanone, 2,5-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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